
(2R)-3-Benzyl-2-methylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-Benzyl-2-methylpentan-1-ol is a chiral alcohol that has gained attention in the scientific community due to its potential applications in various fields. It is synthesized through different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of ((2R)-3-Benzyl-2-methylpentan-1-ol)-3-Benzyl-2-methylpentan-1-ol is not well understood. However, studies have suggested that it may exert its antibacterial, antifungal, and antiviral effects by disrupting the cell membrane of microorganisms. It may also inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that ((2R)-3-Benzyl-2-methylpentan-1-ol)-3-Benzyl-2-methylpentan-1-ol has low toxicity and is well tolerated in vivo. It has been found to have antioxidant properties and may help protect against oxidative stress. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
((2R)-3-Benzyl-2-methylpentan-1-ol)-3-Benzyl-2-methylpentan-1-ol has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, it has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It also has a strong odor, which can be unpleasant and can interfere with experiments.
Future Directions
There are several future directions for the study of ((2R)-3-Benzyl-2-methylpentan-1-ol)-3-Benzyl-2-methylpentan-1-ol. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its use as an antibacterial and antifungal agent. Studies are needed to determine its effectiveness against different strains of microorganisms and its potential for development into a commercial product. Additionally, further research is needed to understand its mechanism of action and to develop new methods for its synthesis.
Synthesis Methods
((2R)-3-Benzyl-2-methylpentan-1-ol)-3-Benzyl-2-methylpentan-1-ol is synthesized through different methods. One of the most common methods is the reduction of 2-benzyl-3-methylpentan-1-one using sodium borohydride or lithium aluminum hydride. Another method involves the reduction of 2-benzyl-3-methylpentanoic acid using lithium aluminum hydride. Both methods yield the ((2R)-3-Benzyl-2-methylpentan-1-ol)-enantiomer of the alcohol.
Scientific Research Applications
((2R)-3-Benzyl-2-methylpentan-1-ol)-3-Benzyl-2-methylpentan-1-ol has been studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated for its antibacterial, antifungal, and antiviral properties. It has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of cancer cells. In the fragrance industry, it has been used as a key component in the synthesis of fragrances.
properties
IUPAC Name |
(2R)-3-benzyl-2-methylpentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-3-13(11(2)10-14)9-12-7-5-4-6-8-12/h4-8,11,13-14H,3,9-10H2,1-2H3/t11-,13?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKNMSFTJYIWGE-AMGKYWFPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)C(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC1=CC=CC=C1)[C@@H](C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-Benzyl-2-methylpentan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

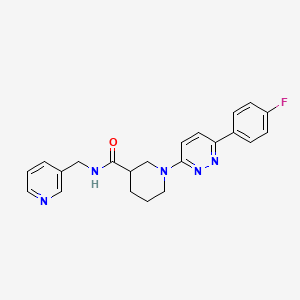
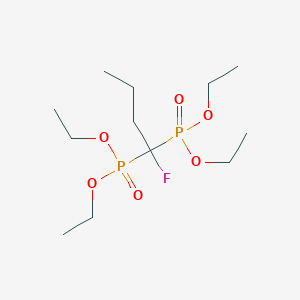
![5-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2380520.png)
![N-(4-fluorophenyl)-N'-[(2-methyl-1H-indol-3-yl)carbonyl]sulfamide](/img/structure/B2380521.png)

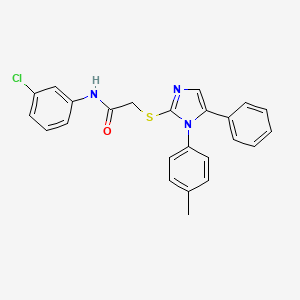
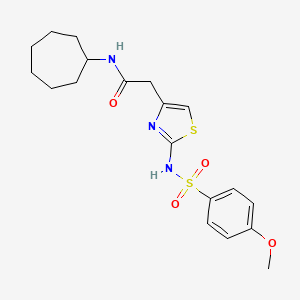
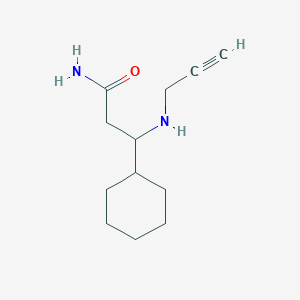
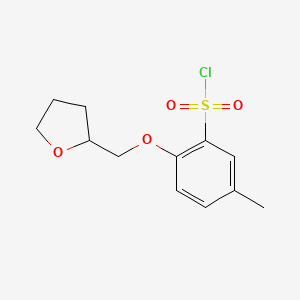
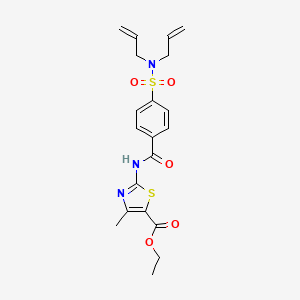
![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B2380534.png)
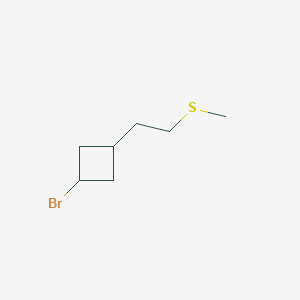
![N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-sulfonamide](/img/structure/B2380538.png)
![Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate](/img/structure/B2380539.png)